2-Butyl-3-methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-BUTYL-3-METHYL-1-(4-METHYLPIPERIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of pyrido[1,2-a][1,3]benzimidazole derivatives This compound is notable for its unique structure, which includes a cyanide group, a piperidine ring, and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-3-METHYL-1-(4-METHYLPIPERIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Introduction of the Pyrido Group: The next step involves the cyclization of the benzimidazole with a pyridine derivative under acidic or basic conditions.
Alkylation and Piperidine Introduction:
Cyanation: Finally, the cyanide group is introduced using a suitable cyanating agent such as potassium cyanide or sodium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-BUTYL-3-METHYL-1-(4-METHYLPIPERIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the cyanide group.
Scientific Research Applications
2-BUTYL-3-METHYL-1-(4-METHYLPIPERIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-BUTYL-3-METHYL-1-(4-METHYLPIPERIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyanide group plays a crucial role in its binding affinity and specificity, while the piperidine ring enhances its lipophilicity and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 2-BUTYL-3-METHYL-1-(1-PIPERIDINYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBONITRILE
- 2-BUTYL-3-METHYL-1-[4-(2-PYRIDINYL)-1-PIPERAZINYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBONITRILE
Uniqueness
2-BUTYL-3-METHYL-1-(4-METHYLPIPERIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to the presence of the 4-methylpiperidino group, which imparts distinct physicochemical properties and biological activity compared to its analogs. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile.
Properties
Molecular Formula |
C23H28N4 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-butyl-3-methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H28N4/c1-4-5-8-18-17(3)19(15-24)22-25-20-9-6-7-10-21(20)27(22)23(18)26-13-11-16(2)12-14-26/h6-7,9-10,16H,4-5,8,11-14H2,1-3H3 |
InChI Key |
PWDHIIQLPYMRKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCC(CC4)C |
Origin of Product |
United States |
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